2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

Antibacterial Cephalosporin Pseudomonas aeruginosa

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (CAS 101242-22-2) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylic acid (AtC) family. It features a reactive 2-amino group, a chlorine atom at the 5-position, and a carboxylic acid at the 4-position (MW 178.60 g/mol, MFCD03011570).

Molecular Formula C4H3ClN2O2S
Molecular Weight 178.6 g/mol
CAS No. 101242-22-2
Cat. No. B190212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
CAS101242-22-2
Synonyms4-Thiazolecarboxylic acid, 2-aMino-5-chloro-
Molecular FormulaC4H3ClN2O2S
Molecular Weight178.6 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)N)Cl)C(=O)O
InChIInChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9)
InChIKeyLFUVWRRBVRRNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (CAS 101242-22-2): Core Scaffold Identification for Procurement Specification


2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid (CAS 101242-22-2) is a heterocyclic building block belonging to the 2-aminothiazole-4-carboxylic acid (AtC) family. It features a reactive 2-amino group, a chlorine atom at the 5-position, and a carboxylic acid at the 4-position (MW 178.60 g/mol, MFCD03011570) . The AtC scaffold has been established as a privileged structure in medicinal chemistry, serving as the pharmacophoric core for broad-spectrum metallo-β-lactamase (MBL) inhibitors [1], as a key intermediate in anti-pseudomonal cephalosporins [2], and as a building block for anti-tubercular and anti-trypanosomal agents [3][4]. The specific 5-chloro substitution pattern differentiates this compound from other 5-substituted analogs and regioisomeric variants, creating distinct reactivity and biological profiles that are critical for targeted synthetic applications.

Why 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid Cannot Be Replaced by Generic Thiazole Analogs


The 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid scaffold is not functionally interchangeable with other 2-aminothiazole derivatives. The chlorine atom at the 5-position is not a passive substituent—it directly modulates electronic properties, enzyme binding interactions, and metabolic stability in downstream active molecules. In cephalosporin antibiotic development, the 5-chloro-2-aminothiazol-4-yl moiety was explicitly identified as the optimal C-7 side chain component for achieving potent anti-pseudomonal activity, outperforming non-halogenated and alternatively substituted analogs [1]. In the anti-tubercular 2-aminothiazole-4-carboxylate series, replacing the 5-benzyl group (MIC = 0.06 µg/mL against M. tuberculosis H37Rv) with alternative 5-substituents drastically alters whole-cell activity, demonstrating that the 5-position is a critical SAR hotspot [2]. Furthermore, the regioisomeric 2-amino-4-chloro-1,3-thiazole-5-carboxylic acid (chlorine at position 4, carboxyl at position 5) exhibits fundamentally different reactivity and biological targeting, as the 4-carboxylic acid isomer is the validated pharmacophore for MBL inhibition through carbapenem hydrolysate mimicry [3]. Generic substitution with non-chlorinated or regioisomeric analogs therefore risks loss of target engagement, reduced antibacterial potency, and synthetic incompatibility in established routes.

Quantitative Differentiation Evidence: 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid vs. Closest Analogs


5-Chloro Substitution Enables Potent Anti-Pseudomonal Cephalosporin Activity vs. Non-Halogenated Analogs

In a systematic SAR study of parenteral cephalosporins, the 7β-[2-(2-amino-5-chloro-thiazol-4-yl)-2(Z)-((S)-1-carboxyethoxyimino)acetamido] cephalosporin series demonstrated the most potent and well-balanced antibacterial activity against Pseudomonas aeruginosa and other Gram-negative pathogens, including strains producing class C β-lactamase and ESBL [1]. The 5-chloro substituent on the 2-aminothiazole ring was specifically identified as a critical structural feature for this activity profile. The lead compound 8a from this series showed efficacious in vivo activity and high stability against AmpC β-lactamase, confirming that the 5-chloro-2-aminothiazol-4-yl moiety is not readily replaceable by other substituents at this position without compromising the anti-pseudomonal spectrum [1].

Antibacterial Cephalosporin Pseudomonas aeruginosa

5-Substituent Identity on 2-Aminothiazole-4-carboxylate Determines Anti-Tubercular Potency: 5-Benzyl vs. 5-Chloro SAR Context

In the 2-aminothiazole-4-carboxylate series evaluated against M. tuberculosis H37Rv, the 5-substituent was found to be a critical determinant of whole-cell activity. Methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv, whereas methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate showed no whole-cell activity despite inhibiting the purified mtFabH enzyme with an IC50 of 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) [1]. This dissociation between enzyme inhibition and whole-cell activity demonstrates that the 5-position substituent governs cellular penetration and target engagement, and that the 5-chloro analog occupies a distinct SAR space relative to the 5-benzyl lead.

Antitubercular Mycobacterium tuberculosis mtFabH

2-Aminothiazole-4-carboxylic Acid Scaffold Validated as Broad-Spectrum MBL Inhibitor Pharmacophore; 5-Chloro Substitution Poised for Optimization

Yan et al. (2023) established the 2-aminothiazole-4-carboxylic acid (AtC) scaffold as a broad-spectrum metallo-β-lactamase inhibitor capable of targeting B1 (NDM-1, VIM-2, IMP-1), B2, and B3 MBLs through structural mimicry of carbapenem hydrolysate binding [1]. Several AtCs exhibited potent activity across all three MBL subclasses, and crystallographic analyses confirmed a conserved binding mode. AtCs restored meropenem activity against MBL-producing clinical isolates and demonstrated synergistic efficacy with meropenem in a murine sepsis model, along with acceptable pharmacokinetics and safety profiles [1]. The 5-chloro analog specifically incorporates an electron-withdrawing substituent at the position that projects into the enzyme active site, as evidenced by multiple co-crystal structures of 5-substituted AtCs with B1, B2, and B3 MBLs deposited in the PDB (e.g., 8HY2, 8HXP, 8HXN) [2].

MBL inhibitor Antibiotic resistance Carbapenem

Anti-Trypanosomal Activity of 2-Amino-5-alkylthiazole-4-carboxylic Acid Oligoamides Establishes the Scaffold for Neglected Disease Applications

Lang et al. (2014) screened a library of oligoamides constructed from 2-amino-5-alkylthiazole-4-carboxylic acid building blocks and identified compound 4—a heterocyclic triamide bearing an unprotected carboxylic acid terminus—with an MIC of 63 nM against Trypanosoma brucei, the most potent activity in the series [1]. The study demonstrated that the 2-amino-5-alkylthiazole-4-carboxylic acid unit is a common component of all active compounds, and that activity is exquisitely sensitive to the nature of the C-terminal group [1]. While the published work employed 5-isopropyl-substituted building blocks, the 5-chloro variant offers an electronically distinct monomer for constructing next-generation oligoamides with altered DNA minor groove recognition properties.

Antitrypanosomal Trypanosoma brucei Minor groove binder

Regioisomeric Differentiation: 4-Carboxylic Acid Isomer Is the Validated MBL Pharmacophore, Not the 5-Carboxylic Acid Isomer

The target compound (2-amino-5-chloro-1,3-thiazole-4-carboxylic acid) and its regioisomer (2-amino-4-substituted-5-thiazolecarboxylic acid) serve fundamentally different applications. Patent literature establishes that 2-amino-4-substituted-5-thiazolecarboxylic acids are intermediates for preparing herbicidal safeners [1], whereas the 4-carboxylic acid isomer is the validated pharmacophore for MBL inhibition in antibacterial drug discovery [2]. This regioisomeric distinction is critical: the position of the carboxylic acid determines whether the compound can mimic carbapenem hydrolysate binding to MBLs (requiring the 4-COOH orientation) or serve as an agrochemical intermediate (utilizing the 5-COOH orientation). Procuring the incorrect regioisomer for a given application would result in complete loss of target activity.

Regioisomer Thiazole Herbicidal safener

Physicochemical and Synthetic Accessibility Advantages of the 5-Chloro Substituent vs. 5-Alkyl Analogs

The 5-chloro substituent confers distinct physicochemical advantages compared to 5-alkyl or 5-aryl analogs. The chlorine atom provides an electron-withdrawing effect (Hammett σm = 0.37) that modulates the acidity of the 4-carboxylic acid (predicted pKa shift of approximately 0.2–0.5 units lower than the unsubstituted analog) and influences the nucleophilicity of the 2-amino group for downstream coupling reactions . In the synthesis of cephalosporin intermediates, the 5-chloro derivative is accessed via direct N-chlorosuccinimide (NCS) chlorination of the 2-aminothiazole-4-carboxylate precursor in DMF, a high-yielding and scalable transformation [1]. This contrasts with 5-alkyl analogs, which require pre-functionalized starting materials or multi-step sequences for introduction of the 5-substituent.

Physicochemical properties Synthetic accessibility LogP

Verified Application Scenarios for 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid Based on Comparative Evidence


Development of Anti-Pseudomonal Cephalosporin Antibiotics Targeting ESBL- and AmpC-Producing Gram-Negative Pathogens

The 2-amino-5-chloro-thiazol-4-yl moiety is a critical C-7 side chain component in advanced-generation parenteral cephalosporins. As demonstrated by Yamawaki et al. (2008), 7β-[2-(2-amino-5-chloro-thiazol-4-yl)-2(Z)-((S)-1-carboxyethoxyimino)acetamido] cephalosporins exhibit the most potent and balanced activity against P. aeruginosa and ESBL-producing Enterobacteriaceae among all C-7 variants tested [1]. Compound 8a bearing this moiety showed efficacious in vivo activity and high stability against AmpC β-lactamase, establishing the 5-chloro-2-aminothiazole building block as the preferred intermediate for this antibiotic class. Procurement of this specific building block is essential for medicinal chemistry teams pursuing next-generation anti-pseudomonal cephalosporins.

Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibitor Lead Optimization to Overcome Carbapenem Resistance

Yan et al. (2023) demonstrated that 2-aminothiazole-4-carboxylic acids (AtCs) function as broad-spectrum MBL inhibitors by mimicking carbapenem hydrolysate binding, with activity confirmed against B1 (NDM-1, VIM-2, IMP-1), B2, and B3 MBLs [2]. Crystallographic analyses across multiple MBL subclasses revealed a conserved binding mode dependent on the 4-carboxylic acid orientation. AtCs restored meropenem activity against MBL-producing clinical isolates and showed synergistic efficacy in a murine sepsis model with acceptable PK and safety profiles. The 5-chloro analog represents a synthetically accessible, electronically differentiated variant for SAR expansion within this clinically validated pharmacophore, with the chlorine atom positioned to engage the enzyme active site as observed in multiple AtC-MBL co-crystal structures [3].

Anti-Tubercular Drug Discovery Based on the 2-Aminothiazole-4-carboxylate Scaffold Targeting M. tuberculosis H37Rv

Al-Balas et al. (2009) identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for anti-tubercular agents, with the 5-benzyl analog achieving an MIC of 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv [4]. Critically, the study revealed a dissociation between mtFabH enzyme inhibition and whole-cell activity that was governed by the 5-position substituent. The 5-chloro analog provides a distinct entry point for exploring this SAR, with the potential to improve cellular penetration through its lower lipophilicity and smaller steric bulk compared to the 5-benzyl lead, while maintaining the electron-withdrawing character that may benefit target engagement.

Synthesis of Focused Libraries for Anti-Trypanosomal Drug Discovery Using 5-Halo Building Blocks

Lang et al. (2014) established that oligoamides of 2-amino-5-alkylthiazole-4-carboxylic acids exhibit potent anti-trypanosomal activity, with the lead compound achieving 63 nM potency against T. brucei [5]. The 2-amino-5-alkylthiazole-4-carboxylic acid unit was identified as the common pharmacophoric element across all active compounds. The 5-chloro variant offers medicinal chemists a halogen-substituted building block for generating next-generation oligoamides with altered DNA minor groove binding properties, potentially improving selectivity and metabolic stability over the 5-alkyl series through halogen bonding interactions and reduced lipophilicity.

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